molecular formula C27H34N2O10 B1673362 1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine CAS No. 129200-10-8

1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine

Cat. No. B1673362
M. Wt: 546.6 g/mol
InChI Key: JUOYRBCKLAPYBI-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. It may also include its uses or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the steps involved in the synthesis process.



Molecular Structure Analysis

This involves studying the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.


Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards associated with it.


Future Directions

This involves discussing potential future research directions or applications of the compound.


Please note that the availability of information in each of these categories depends on the extent of research done on the compound. For a comprehensive analysis, you may need to access scientific literature or databases. If you have access to a specific paper or database, I can help you understand the information presented there. Please provide the specific source for further assistance.


properties

IUPAC Name

(E)-but-2-enedioic acid;(4-methoxyphenyl) 2-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6.C4H4O4/c1-27-18-5-7-19(8-6-18)31-22(26)16-25-11-9-24(10-12-25)15-17-13-20(28-2)23(30-4)21(14-17)29-3;5-3(6)1-2-4(7)8/h5-8,13-14H,9-12,15-16H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOYRBCKLAPYBI-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)OC(=O)CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine

CAS RN

129200-10-8
Record name KB 5492
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129200108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 4
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 5
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine
Reactant of Route 6
1-(3,4,5-Trimethoxybenzyl)-4-((4-methoxyphenyl)oxycarbonylmethyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.